molecular formula C15H15ClO B14365377 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene CAS No. 90127-97-2

2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene

Katalognummer: B14365377
CAS-Nummer: 90127-97-2
Molekulargewicht: 246.73 g/mol
InChI-Schlüssel: ZYIAHIGNDMBDSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a chlorine atom, an ethoxy group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves the following steps:

    Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.

    Substitution Reactions: The introduction of the chlorine atom, ethoxy group, and phenyl group can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas in the presence of a catalyst, while the ethoxy group can be introduced via an ethoxylation reaction using ethanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), amines (NH₂R)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Hydroxy derivatives, amino derivatives

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction, which can include binding to active sites, altering enzyme kinetics, or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-1-ethoxy-7-methylcyclohepta-1,3,5-triene
  • 2-Chloro-1-ethoxy-7-ethylcyclohepta-1,3,5-triene
  • 2-Chloro-1-ethoxy-7-isopropylcyclohepta-1,3,5-triene

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the cycloheptatriene ring. While 2-Chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has a phenyl group, the similar compounds have different alkyl groups.
  • Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

90127-97-2

Molekularformel

C15H15ClO

Molekulargewicht

246.73 g/mol

IUPAC-Name

2-chloro-1-ethoxy-7-phenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C15H15ClO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3

InChI-Schlüssel

ZYIAHIGNDMBDSO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=CC1C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.